molecular formula C12H18N2O3 B6766921 N-(1-acetylazetidin-3-yl)-5-oxaspiro[2.4]heptane-2-carboxamide

N-(1-acetylazetidin-3-yl)-5-oxaspiro[2.4]heptane-2-carboxamide

Cat. No.: B6766921
M. Wt: 238.28 g/mol
InChI Key: YIAPAVAWYFDUAJ-UHFFFAOYSA-N
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Description

N-(1-acetylazetidin-3-yl)-5-oxaspiro[2.4]heptane-2-carboxamide is a complex organic compound featuring a spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. The presence of both azetidine and spirocyclic motifs within the molecule contributes to its stability and reactivity, making it a valuable target for synthetic and pharmaceutical research.

Properties

IUPAC Name

N-(1-acetylazetidin-3-yl)-5-oxaspiro[2.4]heptane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-8(15)14-5-9(6-14)13-11(16)10-4-12(10)2-3-17-7-12/h9-10H,2-7H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIAPAVAWYFDUAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)NC(=O)C2CC23CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetylazetidin-3-yl)-5-oxaspiro[2.4]heptane-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach includes the formation of the azetidine ring through cyclization reactions. The spirocyclic structure is then introduced via a [2+2] cycloaddition reaction, which is facilitated by specific catalysts and reaction conditions.

    Formation of Azetidine Ring: The azetidine ring can be synthesized by reacting an appropriate amine with an epoxide under acidic or basic conditions.

    Spirocyclic Structure Formation: The spirocyclic structure is often formed through a cycloaddition reaction, such as a [2+2] cycloaddition, using a suitable dienophile and diene under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process is streamlined using techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetylazetidin-3-yl)-5-oxaspiro[2.4]heptane-2-carboxamide undergoes various chemical reactions, including:

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